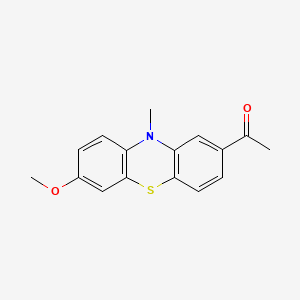
2-Methylisouronium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisouronium sulfate is a chemical compound with the molecular formula C2H8N4O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its crystalline structure and high solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylisouronium sulfate can be synthesized through the reaction of methyl isocyanate with ammonium sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylisouronium sulfate undergoes various chemical reactions, including nitration, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted derivatives.
Major Products Formed:
- O-methyl-N-nitroisourea (from nitration)
- Various oxidation products (from oxidation)
- Substituted derivatives (from substitution)
Applications De Recherche Scientifique
2-Methylisouronium sulfate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Methylisouronium sulfate involves its interaction with specific molecular targets and pathways. For example, in the nitration reaction, the compound undergoes electrophilic substitution, where the nitronium ion (NO2+) attacks the methylisouronium moiety, leading to the formation of O-methyl-N-nitroisourea . This reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Comparaison Avec Des Composés Similaires
- O-Methylisourea hemisulfate
- Methyl carbamimidate
- O-Methylpseudourea sulfate
Comparison: 2-Methylisouronium sulfate is unique due to its high solubility in water and its ability to undergo a wide range of chemical reactions. Compared to similar compounds like O-Methylisourea hemisulfate, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C4H14N4O6S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
[amino(methoxy)methylidene]azanium;sulfate |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) |
Clé InChI |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



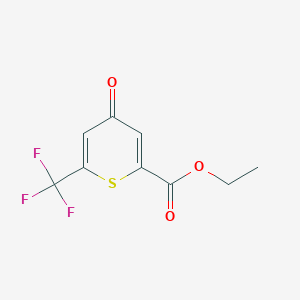
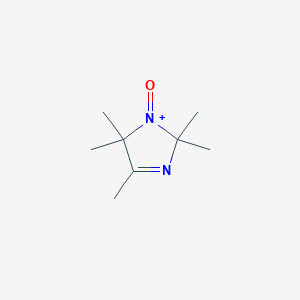

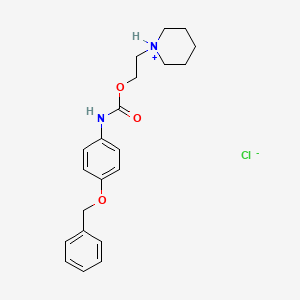
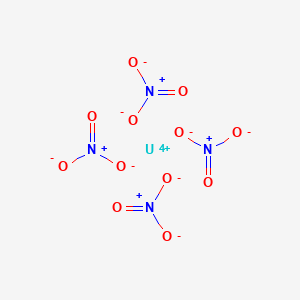
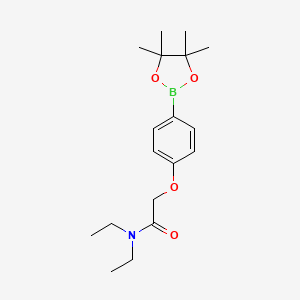

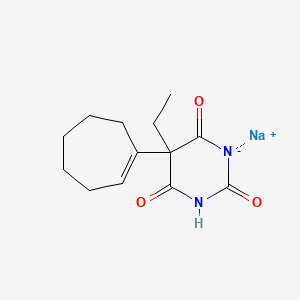
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)



